3'-Cytidylic acid, disodium salt

Description

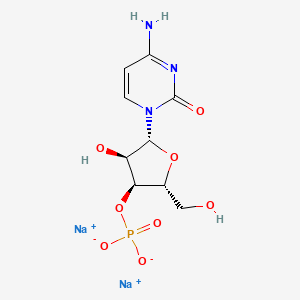

Structure

3D Structure of Parent

Properties

CAS No. |

81487-29-8 |

|---|---|

Molecular Formula |

C9H14N3NaO8P |

Molecular Weight |

346.19 g/mol |

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1 |

InChI Key |

BXFNBJRBIXFESR-IAIGYFSYSA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)([O-])[O-])O.[Na+].[Na+] |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O.[Na] |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O.[Na] |

Origin of Product |

United States |

Enzymatic Interactions and Regulatory Roles of 3 Cytidylic Acid

Substrate Activity in Nucleotide Metabolism

Phosphorylation by Kinases (e.g., UMP/CMP Kinase) to Cytidine (B196190) Di- and Triphosphates

A key step in nucleotide metabolism is the phosphorylation of nucleoside monophosphates to their di- and triphosphate forms. This process is essential for providing the necessary precursors for DNA and RNA synthesis. UMP/CMP kinase (uridine monophosphate/cytidine monophosphate kinase) is a critical enzyme that facilitates the transfer of a phosphate (B84403) group from ATP to CMP, yielding cytidine diphosphate (B83284) (CDP). wikipedia.orguniprot.org

Further phosphorylation of CDP, catalyzed by nucleoside diphosphate kinases, results in the formation of cytidine triphosphate (CTP). nih.gov Both CDP and CTP are indispensable for various cellular functions, including their role as building blocks for nucleic acids.

Research has shown that human UMP/CMP kinase can phosphorylate CMP, and its activity is influenced by the presence of ATP and magnesium ions. nih.gov While UMP and CMP are considered superior substrates compared to dCMP, the enzyme can utilize various nucleoside triphosphates as phosphate donors, with ATP and dATP being the most effective. nih.gov

Interactive Table: Substrate and Product of UMP/CMP Kinase

| Substrate | Enzyme | Product |

| 3'-Cytidylic acid (3'-CMP) | UMP/CMP Kinase | Cytidine Diphosphate (CDP) |

| Cytidine Diphosphate (CDP) | Nucleoside Diphosphate Kinase | Cytidine Triphosphate (CTP) |

Intermediary Role in Downstream Nucleotide Synthesis

3'-CMP serves as a crucial intermediate in the broader pathways of nucleotide synthesis. The formation of CTP from UMP is a multi-step process where 3'-CMP can be considered a precursor. numberanalytics.com The salvage pathway allows for the recycling of nucleobases and nucleosides, where CMP can be generated from the breakdown of RNA by ribonucleases. wikipedia.org This salvaged CMP can then re-enter the nucleotide pool to be phosphorylated and utilized for new RNA synthesis or other metabolic processes.

The biosynthesis of pyrimidine (B1678525) nucleotides, which includes cytidine derivatives, is a fundamental process for all living organisms. In some pathways, CMP can be formed from the amination of uridine (B1682114) triphosphate (UTP) to CTP, which can then be dephosphorylated. wikipedia.org

Involvement in Ribonucleic Acid (RNA) Biosynthesis and Processing

The integrity and function of RNA are paramount for the proper execution of genetic instructions. 3'-Cytidylic acid is directly and indirectly involved in the synthesis and processing of RNA molecules.

Direct Incorporation into RNA Chains

As a ribonucleoside monophosphate, 3'-CMP is a fundamental monomeric unit of RNA. wikipedia.org During the process of transcription, RNA polymerase enzymes catalyze the formation of phosphodiester bonds, incorporating cytidylate residues from CTP precursors into the growing RNA chain. nih.govnih.gov The sequence of nucleotides, including cytidine, in an RNA molecule is determined by the DNA template. The incorporation of [α-³²P]CMP has been used experimentally to radiolabel RNA for studying transcription and other RNA-related processes. pnas.org

Dynamics in RNA Capping and Messenger RNA (mRNA) Processing

The 5' end of eukaryotic messenger RNA (mRNA) undergoes a crucial modification known as capping. This process involves the addition of a 7-methylguanosine (B147621) cap, which is vital for mRNA stability, splicing, nuclear export, and translation initiation. nih.gov The capping process is a series of enzymatic reactions that begin with the cleavage of the 5'-triphosphate of the nascent RNA transcript. nih.gov

Influence on RNA Stability and Functional Integrity

The stability of RNA molecules is a critical determinant of their function and is regulated by a complex interplay of structural features and cellular factors. While the addition of a poly(A) tail to the 3' end of messenger RNAs (mRNAs) is a well-known stabilizing modification, other untemplated nucleotide additions at the 3' terminus can have varied effects on RNA stability. nih.gov The presence of nucleotides such as cytidine at the 3' end can influence the susceptibility of an RNA molecule to degradation by ribonucleases. For instance, in Arabidopsis, it has been observed that osmotic stress leads to the accumulation of 3ʹ-phosphoadenosine 5ʹ-phosphate (PAP), which inhibits exoribonucleases and results in increased stability of specific circadian RNAs. nih.gov This suggests that the presence and modification of nucleotides at the 3' end, including cytidine derivatives, play a role in modulating RNA half-life and, consequently, gene expression. The specific impact of a terminal 3'-cytidylic acid on the stability of various RNA species is an area of ongoing investigation, with evidence pointing towards its involvement in protecting or marking RNA for degradation depending on the cellular context and the specific RNA-binding proteins involved.

Interactions with Ribonucleases and Other Nucleotide-Modifying Enzymes

3'-Cytidylic acid is a significant ligand for a variety of enzymes that act on nucleotides and nucleic acids. Its interactions are particularly prominent with ribonucleases, where it often acts as an inhibitor.

Mechanisms of Ribonuclease Inhibition by 3'-Cytidylic Acid

3'-Cytidylic acid is a well-documented inhibitor of certain ribonucleases. medchemexpress.com Its inhibitory action stems from its ability to bind to the active site of these enzymes, thereby preventing the binding and cleavage of the RNA substrate. The negatively charged phosphate group and the cytidine base both contribute to the binding affinity and specificity of this inhibition.

Ribonuclease A (RNase A) , a well-studied pancreatic ribonuclease, exhibits a strong interaction with 3'-cytidylic acid. The kinetics of the hydrolysis of cytidine 2',3'-cyclic phosphate to 3'-CMP by RNase A can be complex, and this complexity is influenced by the binding of the product, 3'-CMP, to the enzyme's active site. nih.gov Studies have shown that the binding of cytidine 3'-monophosphate to RNase A can be influenced by pH and the ionic strength of the solution. The interaction involves specific residues within the active site of RNase A that recognize the pyrimidine base and the phosphate group of 3'-CMP.

Ribonuclease T1 (RNase T1) is an endoribonuclease with a high specificity for guanosine (B1672433) residues in RNA. worthington-biochem.com However, it can also be inhibited by other nucleotides. While RNase T1's primary recognition is for guanine, the binding of other nucleotides, including cytidine derivatives, to its active site can still occur, leading to inhibition. The catalytic mechanism of RNase T1 involves key amino acid residues such as Glu58, His92, and Arg77, which are responsible for the phosphodiester bond cleavage. nih.gov The binding of an inhibitor like 3'-CMP would interfere with the proper positioning of the RNA substrate and the function of these catalytic residues.

Kinetic studies have demonstrated that 3'-cytidylic acid acts as a competitive inhibitor of ribonucleases like RNase A. researchgate.net This mode of inhibition is characterized by the inhibitor competing with the substrate for binding to the active site of the enzyme. In the presence of a competitive inhibitor, the apparent Michaelis constant (Km) of the enzyme for its substrate increases, while the maximum velocity (Vmax) remains unchanged.

The inhibitory effect of 3'-cytidylic acid on RNase A is evident in the slowing of the enzymatic reaction in its presence. researchgate.net The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme; a lower Ki value indicates a more potent inhibitor. The determination of Ki values for 3'-cytidylic acid with various ribonucleases provides quantitative insight into its inhibitory potential.

Table 1: Kinetic Parameters of Ribonuclease Inhibition

| Enzyme | Inhibitor | Substrate | Inhibition Type | Ki Value |

|---|---|---|---|---|

| Ribonuclease A | 3'-Cytidylic acid | Cytidine 2',3'-cyclic phosphate | Competitive | Data not specified |

| Ribonuclease T1 | 2'-Guanosinemonophosphate | RNA | Competitive | Data not specified |

This table is interactive. Click on the headers to sort the data.

Enzymatic Deamination Pathways and Conversion to Uridine Derivatives

3'-Cytidylic acid can be enzymatically modified, primarily through deamination. Cytidine deaminase is an enzyme that catalyzes the deamination of cytidine and its derivatives to the corresponding uridine forms. This conversion is a key step in the pyrimidine salvage pathway, allowing the cell to interconvert and recycle pyrimidine nucleotides. The deamination of 3'-cytidylic acid would yield 3'-uridylic acid.

Interactions with Sialyltransferases and Other Glycosyltransferases

Sialyltransferases are a family of glycosyltransferases that transfer sialic acid from a donor substrate, typically cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac), to an acceptor molecule. nih.gov While the direct interaction of 3'-cytidylic acid with sialyltransferases is not well-documented, a study on the reverse reaction of a mammalian sialyltransferase, ST3Gal-II, showed that it could synthesize CMP-NeuAc from 5'-CMP and a sialylated donor. nih.gov This indicates that the cytidine monophosphate moiety is recognized by the enzyme. It is plausible that 3'-cytidylic acid could interact with the nucleotide binding site of sialyltransferases, potentially acting as a competitive inhibitor, although specific studies are lacking.

Glycosyltransferases, in general, are a broad class of enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. The recognition of the nucleotide portion of the donor substrate is a critical aspect of their function. While specific interactions of 3'-cytidylic acid with other glycosyltransferases are not extensively characterized, its structural similarity to other nucleotide-containing molecules suggests the potential for interaction.

Contribution to Broader Cellular Metabolic Pathways

Role in Phospholipid Biosynthesis via CTP

3'-Cytidylic acid contributes to the synthesis of phospholipids (B1166683) through its conversion to Cytidine Triphosphate (CTP). While the primary route of CTP synthesis in many organisms is the amination of uridine triphosphate (UTP), cytidine monophosphates can be phosphorylated to form CTP. wikipedia.orgwikipedia.org This process involves sequential phosphorylation steps, first to cytidine diphosphate (CDP) and then to CTP, catalyzed by respective kinases.

CTP is an essential high-energy molecule required for the production of glycerophospholipids, which are fundamental components of all biological membranes. wikipedia.orgnih.gov It plays a critical role in the activation and transfer of diacylglycerol and lipid head groups during the synthesis of these phospholipids. wikipedia.org For instance, in the yeast Saccharomyces cerevisiae, CTP is the direct precursor for activated intermediates like CDP-diacylglycerol, CDP-choline, and CDP-ethanolamine, which are central to the Kennedy and CDP-diacylglycerol pathways of phospholipid synthesis. nih.gov

The enzyme CTP:phosphocholine cytidylyltransferase (CCT) is a key regulator of phosphatidylcholine (PC) synthesis and utilizes CTP as a substrate. nih.gov The availability of CTP can, therefore, influence the rate of phospholipid production, highlighting the importance of precursors like 3'-CMP in maintaining membrane integrity and function. nih.gov Research in rat type II pneumonocytes has also suggested the involvement of CMP in integrating the synthesis of phosphatidylcholine and phosphatidylglycerol for lung surfactant. nih.gov However, some studies have indicated that 3'-CMP, unlike its 5'-isomer, does not activate the reversal of phosphatidylinositol synthase, suggesting distinct regulatory roles for the different isomers in phospholipid metabolism. nih.gov

Regulatory Implications in Gene Expression

The influence of 3'-Cytidylic acid on gene expression is an area of ongoing research. Nucleotides and their derivatives are known to act as signaling molecules that can modulate gene expression and cellular responses. While direct, extensive evidence for 3'-CMP's role is still being elucidated, related compounds and general mechanisms offer insight into its potential regulatory functions.

Studies on noncanonical 2′,3′-cyclic nucleotide monophosphates (2′,3′-cNMPs), which are hydrolyzed to 3'-monophosphates, have shown that they can modulate the expression of a wide array of genes. nih.gov In bacteria, these cyclic nucleotides have been linked to the regulation of genes involved in processes such as biofilm formation and motility. nih.gov Gene ontology analyses have revealed that 2',3'-cNMPs can impact genes encoding for transcription factors, transporters, and various enzymes. nih.gov

Furthermore, the 3' untranslated regions (3'UTRs) of messenger RNAs (mRNAs) are critical hubs for post-transcriptional gene regulation. wikipedia.orgnih.gov These regions contain binding sites for regulatory proteins and microRNAs that can influence mRNA stability, translation, and localization. wikipedia.orgnih.gov The presence of mononucleotide repeats, such as poly(A) tracts, within these regions can also play a regulatory role. nih.gov While this points to the general importance of the 3'-position in nucleotide structures for gene regulation, the specific signaling role of free 3'-Cytidylic acid in these processes requires further investigation.

Participation in Cellular Energy Transfer

3'-Cytidylic acid, through its conversion to CTP, participates in cellular energy transfer, albeit in a more specialized capacity compared to the universal energy currency, Adenosine Triphosphate (ATP). wikipedia.org CTP is a high-energy molecule, and the hydrolysis of its phosphoanhydride bonds releases a significant amount of free energy. quora.com

This energy is not used for as broad a range of cellular activities as ATP but is specifically channeled into a smaller subset of metabolic reactions. wikipedia.org The primary role of CTP as an energy coupler is in biosynthetic processes. For example, it provides the energy for the synthesis of glycerophospholipids, as mentioned earlier, and is also involved in the glycosylation of proteins. wikipedia.org In these reactions, CTP is used to activate substrates, making subsequent steps in the pathway energetically favorable.

While ATP is the most abundant and widely used nucleoside triphosphate for energy transfer, other nucleoside triphosphates like GTP, UTP, and CTP have their own energetic roles in specific metabolic contexts. quora.comquora.com The synthesis of CTP from its monophosphate precursor, 3'-CMP, is therefore an important step in providing the necessary energy for these specialized and essential biosynthetic pathways.

Structural Biology and Molecular Recognition of 3 Cytidylic Acid Complexes

Macromolecular Interactions and Binding Site Analysis

The interaction of 3'-CMP with proteins is a highly specific process, driven by a combination of shape complementarity, electrostatic interactions, and a network of hydrogen bonds. The analysis of these macromolecular complexes reveals how enzymes achieve their remarkable substrate specificity and catalytic efficiency.

Bovine pancreatic ribonuclease A (RNase A) is a classic model for studying protein-nucleic acid interactions, and its complex with the inhibitor 3'-CMP has been extensively characterized. researchgate.netnih.gov RNase A is an endoribonuclease that cleaves single-stranded RNA at the 3'-side of pyrimidine (B1678525) residues. 3'-CMP, being a product of this reaction, binds to the active site and acts as a competitive inhibitor. nih.govbeilstein-journals.org

The specificity and stability of the RNase A-3'-CMP complex are maintained by a precise network of hydrogen bonds between the inhibitor and key amino acid residues in the active site. researchgate.netnih.gov

Key interactions in the RNase A-3'-CMP complex include:

His12: This residue, acting as a general base in the catalytic mechanism, forms a hydrogen bond with the 2'-hydroxyl group of the ribose. researchgate.net

Lys41: This lysine (B10760008) residue contributes to electrostatic catalysis and also interacts with the 2'-hydroxyl group. researchgate.net

Phe120: The phenyl ring of this residue stacks against the cytosine base, providing a crucial anchoring interaction. nih.gov

Gln11 and His119: These residues are involved in binding the phosphate (B84403) group in the P1 subsite. nih.gov

Interestingly, His119, which functions as the general acid, can exist in two conformations, labeled A and B. In the complex with 3'-CMP, His119 is found in the B conformation. researchgate.net This conformational flexibility in the active site is believed to be important for the catalytic cycle of the enzyme.

| Interacting Residue (RNase A) | Interacting Group (3'-CMP) | Type of Interaction | Reference |

| His12 | 2'-Hydroxyl | Hydrogen Bond | researchgate.net |

| Lys41 | 2'-Hydroxyl | Hydrogen Bond / Electrostatic | researchgate.net |

| Gln11 | Phosphate Group | Hydrogen Bond | nih.gov |

| His119 | Phosphate Group | Hydrogen Bond | nih.gov |

| Phe120 | Cytosine Base | Stacking Interaction | nih.gov |

Water molecules are not merely a passive solvent but often play a critical structural and functional role in protein-ligand interactions. nih.govnih.gov In the RNase A active site, a number of water molecules are consistently found across different crystal structures, indicating they are an integral part of the enzyme's architecture. researchgate.net Analysis of RNase A structures has identified 17 conserved water sites. researchgate.net It is proposed that at least seven of these conserved water molecules are crucial for stabilizing the active site and for anchoring the N-terminal helix of the protein to the rest of the structure. researchgate.net Upon binding of an inhibitor like 3'-CMP, some of these water molecules are displaced, an event that has energetic consequences for the binding affinity. The strategic placement of these water molecules can bridge interactions between the ligand and the protein, further refining the specificity of the binding pocket. nih.gov

Conformational Studies of 3'-Cytidylic Acid within Biomacromolecular Contexts

The conformation of a flexible molecule like 3'-CMP is not static; it adapts upon binding to a macromolecule. The constraints of an enzyme's active site force the nucleotide into a specific three-dimensional arrangement, which is often crucial for recognition and catalysis.

When not bound to an enzyme, nucleotides in solution exist in a dynamic equilibrium of different conformations. However, upon binding to RNase A, 3'-CMP adopts a much more defined structure. Studies using Transferred Nuclear Overhauser Effect Spectroscopy (TrNOESY), a technique that can determine the conformation of a small ligand bound to a larger protein, have provided detailed insights into the bound state of 3'-CMP. nih.gov

These studies revealed a specific conformation for 3'-CMP when bound to RNase A, characterized by a glycosidic torsion angle (χ) of approximately -166°. nih.gov The ribose ring of the nucleotide also adopts a specific "pucker." While X-ray crystallography suggests a C2'-exo conformation, the TrNOESY solution data indicates a C3'-endo conformation for the ribose ring. nih.gov This difference may reflect the distinct conditions of crystal versus solution environments or the inherent dynamics of the complex. The base is oriented in an anti conformation relative to the sugar in both structural models. nih.govnih.gov

Altering the chemical structure of 3'-CMP and observing the resulting changes in binding affinity provides a powerful method to probe the importance of each functional group for molecular recognition.

One key modification is the removal of the 2'-hydroxyl group from the ribose sugar, converting 3'-CMP to its deoxy-analogue, thymidine-3'-monophosphate (3'-TMP), for experimental comparison purposes. nih.gov Despite the loss of the hydroxyl group, which forms key hydrogen bonds with His12 and Lys41, 3'-TMP is a potent inhibitor of RNase A. researchgate.netnih.gov Isothermal titration calorimetry experiments show that 3'-TMP binds with a dissociation constant (Kd) of 15 µM. nih.gov This strong binding demonstrates that the 2'-hydroxyl group is not an absolute requirement for high-affinity binding of pyrimidine nucleotides, suggesting that the pyrimidine binding subsite of RNase A is not a primary factor for discriminating between RNA and single-stranded DNA mononucleotides. nih.gov

The position of the phosphate group is also critical. A comparison of the binding of 2'-CMP versus 3'-CMP to RNase A shows that 2'-CMP has a 10-fold lower inhibition constant (Ki), indicating tighter binding. nih.gov This significant difference in affinity is attributed to the different positioning of the phosphate group within the P1 subsite, which allows the 2'-phosphate to form more favorable interactions with the enzyme. nih.gov

| Nucleotide Analogue | Modification from 3'-CMP | Enzyme | Binding Affinity (Kd or Ki) | Key Finding | Reference |

| 3'-TMP | 2'-OH removed (deoxyribose) | Ribonuclease A | Kd = 15 µM | 2'-OH is not essential for strong binding. | nih.gov |

| 2'-CMP | Phosphate at 2' position | Ribonuclease A | ~10-fold lower Ki than 3'-CMP | Phosphate position significantly impacts binding affinity. | nih.gov |

These studies underscore that while a network of interactions contributes to binding, certain features, like the position of the phosphate, can have a disproportionately large impact on the stability and specificity of the enzyme-ligand complex.

Computational Modeling and Simulation of Molecular Interactions

Computational modeling and simulation have emerged as indispensable tools for investigating the molecular interactions of 3'-Cytidylic acid (3'-CMP) with its biological targets at an atomic level. These in silico approaches complement experimental techniques by providing dynamic and energetic insights into binding events, which are crucial for understanding the principles of molecular recognition and for the rational design of novel therapeutics.

Ligand docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the binding of small molecules like 3'-CMP to their protein receptors. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex, while MD simulations provide a detailed view of the dynamic behavior of the complex over time.

A notable example of the application of these techniques is the study of the interaction between 3'-CMP and Ribonuclease A (RNase A). In this research, ligand-protein NOESY (Nuclear Overhauser Effect Spectroscopy) cross-peaks were utilized to guide the docking of 3'-CMP into the binding pocket of the apo-protein structure of RNase A. nih.gov The resulting complex was then subjected to energy minimization to refine the binding pose and relieve any steric clashes. nih.gov

The computational model revealed specific interactions crucial for the recognition of 3'-CMP by RNase A. The final energy-minimized structure of the 3'-CMP:RNase A complex showed a high degree of similarity to crystallographic data, validating the accuracy of the computational approach. nih.gov Such simulations are instrumental in identifying key amino acid residues involved in the binding and in understanding the conformational changes that occur upon ligand binding.

Interactive Table: Predicted interactions between 3'-CMP and RNase A from computational modeling.

| Interacting Residue (RNase A) | Type of Interaction with 3'-CMP | Predicted Role in Binding |

| Thr45 | Hydrogen Bond | Anchoring the phosphate group |

| His12 | Hydrogen Bond | Interaction with the ribose moiety |

| His119 | Hydrogen Bond | Interaction with the phosphate group |

| Phe120 | Pi-stacking | Interaction with the cytosine base |

| Gln11 | Hydrogen Bond | Stabilization of the complex |

In silico methods are pivotal in elucidating the relationship between the three-dimensional structure of a molecule and its biological function. By analyzing the computationally derived models of 3'-CMP in complex with its target proteins, researchers can infer how specific structural features of the ligand and the protein contribute to the binding affinity and specificity, and consequently, the biological activity.

In the case of the 3'-CMP:RNase A complex, computational analysis, in conjunction with experimental data, determined the specific conformation of the bound 3'-CMP. nih.gov The glycosidic torsion angle (χ) was determined to be -166°, and the pseudorotational phase angle (P) of the ribose sugar was found to be in the range of 0° ≤ P ≤ 36°, corresponding to a C3'-endo conformation. nih.gov This contrasts with the C2'-exo conformation observed in some crystal structures, highlighting the ability of computational methods to explore different conformational states that may exist in solution. nih.gov

This detailed structural information is critical for understanding the functional implications of 3'-CMP binding. For instance, the specific conformation of the ribose pucker and the orientation of the phosphate group are essential for the inhibitory activity of 3'-CMP on RNase A. By understanding these structure-function relationships, it becomes possible to design modified nucleotides with enhanced binding affinities or altered specificities.

Interactive Table: Conformational Parameters of Bound 3'-CMP Determined by a Combination of Experimental and In Silico Methods.

| Parameter | Value | Significance |

| Glycosidic Torsion Angle (χ) | -166° | Defines the orientation of the cytosine base relative to the ribose sugar. nih.gov |

| Pseudorotational Phase Angle (P) | 0° ≤ P ≤ 36° | Corresponds to a C3'-endo conformation of the ribose ring. nih.gov |

| Binding Pocket Residues | Thr45, His12, His119, Phe120 | Key residues in RNase A that form specific interactions with 3'-CMP. nih.gov |

These computational insights not only deepen our fundamental understanding of molecular recognition but also provide a solid foundation for the structure-based design of new molecules with desired biological functions.

Advanced Research Methodologies and Applications in 3 Cytidylic Acid Studies

Spectroscopic and Biophysical Characterization Techniques

A suite of sophisticated spectroscopic and biophysical methods is employed to characterize the interactions and structural consequences of 3'-Cytidylic acid binding to macromolecules, particularly enzymes. These techniques provide insights into everything from reaction kinetics to the precise three-dimensional arrangement of atoms in enzyme-nucleotide complexes.

Ultraviolet Spectrophotometry for Enzyme-Nucleotide Interaction Studies

Ultraviolet (UV) spectrophotometry is a fundamental technique for monitoring enzyme kinetics and studying the interactions between enzymes and nucleotides like 3'-CMP. tripod.comnih.gov Enzyme-catalyzed reactions are often designed so that either a substrate is consumed or a product is formed that has a distinct UV absorbance profile, allowing the reaction rate to be monitored over time. thermofisher.comjascoinc.com

In the context of ribonucleases, the hydrolysis of a substrate like cytidine (B196190) 2',3'-cyclic phosphate (B84403) to 3'-CMP can be followed spectrophotometrically. The progress of the reaction can be monitored by observing the change in absorbance at a specific wavelength, which is then used to calculate the reaction velocity. researchgate.net By measuring the initial reaction rates at various substrate concentrations, key kinetic parameters can be determined using the Michaelis-Menten model. thermofisher.com

Table 1: Michaelis-Menten Kinetic Parameters

| Parameter | Description |

|---|---|

| Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. |

| Km | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. |

These parameters are crucial for understanding the efficiency of an enzyme and how it interacts with its substrates and products, such as 3'-CMP.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Binding Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for obtaining atomic-level information about the structure, dynamics, and binding interactions of molecules in solution. unipi.it In the study of 3'-CMP, NMR is particularly useful for analyzing its binding to enzymes like Ribonuclease A (RNase A) and the resulting conformational changes. nih.govnih.gov

Different NMR techniques are employed to probe these interactions. For instance, ³¹P NMR can be used to study the binding of phosphate-containing molecules like 3'-CMP to proteins. nih.gov Two-dimensional heteronuclear NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are used to monitor changes in the chemical environment of the protein's backbone upon titration with a ligand. nih.gov As 3'-CMP is added to a solution of isotopically labeled RNase A, the chemical shifts of specific amino acid residues in and around the active site will change, providing a detailed map of the binding interface. nih.gov

This titration data can be used to calculate the dissociation constant (Kd), which quantifies the binding affinity between the enzyme and the nucleotide. nih.gov

Table 2: Dissociation Constants (Kd) for 3'-CMP Binding to Wild-Type and Mutant Ribonuclease A

| Enzyme | Dissociation Constant (Kd) |

|---|---|

| Wild-Type RNase A | 75 ± 10 µM nih.gov |

| RNase AECP (Chimera) | 300 ± 16 µM nih.gov |

These studies reveal how even distant mutations can affect the active site and modulate product binding and release. nih.gov

X-ray Crystallography for High-Resolution Structure Determination of Complexes

X-ray crystallography is the premier technique for determining the high-resolution, three-dimensional structure of molecules, including complex biological assemblies like enzyme-ligand complexes. mdpi.com This method has been instrumental in visualizing the precise atomic interactions between cytidylic acid and Ribonuclease A. nih.govnih.gov

The process involves crystallizing the protein-ligand complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed atomic model of the complex can be built. nih.gov

Optical Rotatory Dispersion for Polynucleotide Studies

Optical Rotatory Dispersion (ORD) is a technique that measures the change in optical rotation of a substance as a function of the wavelength of light. kud.ac.inslideshare.net It is particularly sensitive to the secondary structure of biopolymers like polynucleotides. The ORD spectrum of a polynucleotide is influenced by the stacking interactions between the bases. nih.gov

Studies on polycytidylic acid (poly-rC) have used ORD to characterize its conformation in solution. At neutral pH, poly-rC exists as a single-stranded helical structure, which gives rise to a characteristic ORD spectrum with a peak and a trough at specific wavelengths. nih.gov This conformation is stabilized by base-stacking interactions. nih.gov Upon changes in conditions, such as pH, the conformation of the polynucleotide can change, which is reflected in the ORD spectrum. nih.gov This makes ORD a valuable tool for studying the conformational properties of polynucleotides that contain 3'-cytidylic acid as a repeating unit. nih.gov

Biochemical Assays and Functional Probe Development

Biochemical assays are fundamental to studying enzyme function. 3'-Cytidylic acid, as a product or an inhibitor of ribonucleases, is central to many of these assays.

Enzyme Activity Assays Utilizing 3'-Cytidylic Acid as Substrate or Inhibitor

Enzyme activity assays are designed to measure the rate of an enzymatic reaction under specific conditions. sigmaaldrich.commdpi.com For ribonucleases, assays often use a substrate that, upon cleavage, produces a measurable signal. While 3'-CMP itself is a product, its precursor, cytidine 2',3'-cyclic phosphate, is a commonly used substrate for RNase A. The hydrolysis of this cyclic phosphate yields 3'-CMP, and the reaction can be monitored continuously. researchgate.net

Furthermore, 3'-CMP and its analogs can act as competitive inhibitors of ribonucleases. researchgate.net Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. researchgate.netnih.gov The inhibitory effect of 3'-CMP can be quantified by measuring the enzyme's activity at various substrate concentrations in the presence and absence of the inhibitor. This allows for the determination of the inhibition constant (Ki), which is a measure of the inhibitor's potency. nih.gov

Table 3: Common Components in a Ribonuclease A Activity Assay

| Component | Role |

|---|---|

| Enzyme | Ribonuclease A (the catalyst) |

| Substrate | e.g., Cytidine 2',3'-cyclic phosphate or yeast RNA researchgate.networthington-biochem.com |

| Buffer | Maintains a constant pH (e.g., Sodium Acetate, pH 5.0) sigmaaldrich.com |

| Inhibitor (optional) | e.g., 3'-Cytidylic acid or its analogs to study inhibition kinetics researchgate.net |

These assays are essential for characterizing the catalytic properties of enzymes and for screening potential inhibitors. mdpi.comnih.gov

Design and Application of Modified 3'-Cytidylic Acid as Biochemical Probes

Modified versions of 3'-Cytidylic acid (3'-CMP) are instrumental as biochemical probes to investigate a variety of biological processes. These synthetic analogs incorporate specific chemical groups that enable the detection, tracking, and characterization of interactions with enzymes and other biomolecules. The design of these probes often involves the introduction of reporter groups, such as fluorophores or affinity tags, or reactive groups that can form covalent bonds with their targets.

One common strategy is the incorporation of chemically active groups into an oligonucleotide containing 3'-CMP. This allows for the creation of conjugates with molecules like peptides or dyes. nih.gov For instance, 1,3-cyclohexadione derivatives can be synthetically modified and linked to fluorophores to specifically detect cysteine sulfenic acids, expanding the toolbox for studying protein modifications. researchgate.net These probes can be further equipped with functional groups to enrich for tagged proteins, facilitating their identification through mass spectrometry. researchgate.net

Conditionally activated probes represent another sophisticated design. These probes remain inert until triggered by a specific biological condition, such as the presence of reactive oxygen species like peroxynitrite. nih.gov This approach minimizes non-specific labeling and enhances the precision of protein modification studies in complex biological environments. nih.gov The synthesis of such probes can involve incorporating a responsive moiety, a fluorescent dye, and a ligand for target recognition, enabling specific and rapid labeling of target proteins in living cells and even in vivo. nih.gov

The applications of these modified 3'-CMP probes are diverse. They are crucial for mapping protein modifications, identifying enzyme substrates, and elucidating the roles of nucleotide-binding proteins in cellular signaling. researchgate.netnih.gov For example, photoaffinity probes, such as those containing 4-thio-rU, can be used to characterize enzyme-substrate complexes. horizondiscovery.com The strategic design of these molecular tools continues to advance our understanding of the intricate roles of nucleotides in biological systems.

Applications in Molecular and Synthetic Biology Research

3'-Cytidylic acid, disodium salt, serves as a fundamental component in a variety of molecular and synthetic biology research applications, ranging from the synthesis of custom nucleic acid sequences to the investigation of metabolic pathways.

Use as a Building Block for Modified Oligonucleotide Synthesis

3'-Cytidylic acid is a precursor in the chemical synthesis of oligonucleotides, which are short, single-stranded nucleic acid polymers with a wide range of applications in research, diagnostics, and therapeutics. The standard method for oligonucleotide synthesis is the phosphoramidite approach, which typically proceeds in the 3' to 5' direction. nih.gov However, a "reverse" 5' to 3' synthesis strategy offers a straightforward route to creating 3'-modified DNA oligonucleotides. nih.govresearchgate.net This reverse synthesis has been utilized for creating oligonucleotides with specific modifications at the 3'-terminus. nih.govresearchgate.net

The introduction of chemical modifications to the nucleic acid structure has been a key factor in the advancement of antisense oligonucleotides (ASOs) for therapeutic use. nih.gov Modifications can be introduced at the terminal ends or within the oligonucleotide chain and can involve the internucleotide phosphate group, the sugar moiety, or the heterocyclic base. nih.gov For instance, the incorporation of C5-propynyl arabinouridine (araUP) and arabinocytidine (araCP) into ASOs has been shown to stabilize the duplex formed with RNA. nih.gov Such modifications can enhance the nuclease resistance and pharmacokinetic properties of the oligonucleotides. nih.govresearchgate.net

The synthesis of these modified oligonucleotides often involves solid-phase synthesis techniques where building blocks, including modified 3'-CMP analogs, are sequentially added to a growing chain attached to a solid support. researchgate.netmdpi.com

Investigation of Nucleotide Metabolism in Model Organisms and Pathogens

The study of nucleotide metabolism is crucial for understanding fundamental cellular processes like DNA replication, RNA synthesis, and energy transfer. 3'-Cytidylic acid and its derivatives are key metabolites in these pathways. In many organisms, pyrimidine (B1678525) nucleotides are synthesized and salvaged through a series of enzymatic reactions. nih.gov

In the context of pathogens, understanding their unique nucleotide metabolism pathways can reveal potential drug targets. For example, in Trypanosoma brucei, the parasite responsible for African trypanosomiasis, a cytidine deaminase-like protein has been identified as a key regulator of pyrimidine nucleotide homeostasis. nih.gov Perturbations in the levels of this protein lead to imbalances in intracellular pyrimidine pools, causing DNA damage and defects in the cell cycle. nih.gov This highlights the importance of tightly regulated nucleotide metabolism for the parasite's survival and genomic integrity. nih.gov

Research on 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs), which can be derived from 3'-CMP, in bacteria suggests their involvement in cellular stress responses. psu.edu These molecules are produced during mRNA degradation and appear to influence bacterial phenotypes such as biofilm formation and motility. psu.edu Elucidating the proteins involved in the production, degradation, and binding of these cyclic nucleotides can provide insights into novel signaling pathways in prokaryotes. psu.edu

Adsorption Studies for Biomimetic Material Science and Bone Mineral Mimicry

The interaction of nucleotides with inorganic surfaces is a significant area of research in biomimetic material science, particularly in the context of bone mineralization and the development of biocompatible materials. Studies have investigated the adsorption of nucleotides like 3'-CMP onto surfaces that mimic bone minerals, such as hydroxyapatite (HA).

The design and synthesis of new biomimetic materials often involve creating surfaces that can interact specifically with biological molecules. nih.gov For instance, organosilicas bearing covalently bonded histidine molecules have been developed to mimic the catalytic activity of certain enzymes. nih.gov Understanding how molecules like 3'-CMP adsorb to these surfaces is crucial for designing materials that can promote bone growth or serve as drug delivery vehicles. The adsorption behavior is influenced by factors such as pH, the presence of ions, and the specific chemical properties of both the nucleotide and the material surface.

Bioinformatic and Proteomic Approaches

The identification and characterization of proteins that interact with 3'-Cytidylic acid are essential for understanding its biological roles. Bioinformatic and proteomic methods provide powerful tools for this purpose.

Computational Identification of Nucleotide-Binding Proteins and Enzyme Targets

Computational methods have become indispensable in identifying potential protein targets for small molecules, including nucleotides like 3'-CMP. rsc.org These approaches leverage the vast amount of available biological data, including protein sequences and structures, to predict interactions.

One common strategy involves identifying proteins with binding sites that are similar to known nucleotide-binding proteins. nih.gov This can be achieved by docking a library of molecular probes into the binding site of a target protein and then using the docking scores to assess similarity to other proteins. nih.gov This method can identify potential off-target interactions for drugs and help in the design of more selective compounds. nih.gov Machine learning-based tools are also increasingly used to identify DNA- and RNA-binding proteins based on sequence and structural features. nih.gov

These computational approaches can be complemented by experimental proteomics to validate predicted interactions and discover novel binding partners.

Integration with Metabolomics and Pathway Analysis for Comprehensive Understanding

The integration of metabolomics with pathway analysis provides a powerful framework for elucidating the comprehensive effects of this compound on cellular metabolism. Metabolomics, the large-scale study of small molecules or metabolites within a biological system, offers a real-time snapshot of its physiological state. When coupled with sophisticated pathway analysis tools, this approach allows researchers to move beyond the measurement of individual molecules to a more holistic understanding of how this compound can modulate entire metabolic networks.

Advanced analytical platforms, particularly liquid chromatography-mass spectrometry (LC-MS), are instrumental in generating the high-resolution data required for these studies. LC-MS enables the sensitive and specific detection of a wide array of metabolites, including isomers like 3'-Cytidylic acid, from complex biological samples. The resulting data, which consists of the measured intensities of thousands of metabolic features, is then processed and subjected to statistical analysis to identify metabolites that are significantly altered in response to the presence of this compound.

Once a list of significantly altered metabolites is generated, pathway analysis is employed to map these changes onto known metabolic pathways. This is typically achieved using bioinformatics platforms such as MetaboAnalyst or the Kyoto Encyclopedia of Genes and Genomes (KEGG). These tools utilize enrichment analysis to identify pathways that are statistically over-represented with the altered metabolites. This allows researchers to pinpoint specific areas of metabolism that are most affected by this compound.

For instance, an untargeted metabolomics study might reveal that the introduction of this compound to a cell culture leads to significant changes in the levels of various nucleotides, nucleosides, and intermediates of central carbon metabolism. Pathway analysis could then indicate that pathways such as pyrimidine metabolism, purine (B94841) metabolism, and the pentose phosphate pathway are significantly impacted.

The table below illustrates the type of detailed findings that can be obtained through such an integrated approach, detailing the metabolic pathway, the specific metabolites that are altered, and the observed changes.

| Metabolic Pathway | Significantly Altered Metabolites | Observed Change | Putative Biological Interpretation |

| Pyrimidine Metabolism | Uridine (B1682114), Deoxyuridine, β-Alanine | Increased | Suggests an upregulation of pyrimidine catabolism or alterations in nucleotide salvage pathways. |

| Purine Metabolism | Inosine, Hypoxanthine, Xanthine | Decreased | May indicate a feedback inhibition of de novo purine synthesis or a shift in nucleotide pool dynamics. |

| Pentose Phosphate Pathway | Ribose-5-phosphate (B1218738), Sedoheptulose-7-phosphate | Increased | Could reflect an increased demand for nucleotide precursors for salvage or synthesis. |

| Glycolysis / Gluconeogenesis | Glucose-6-phosphate, Fructose-6-phosphate | Decreased | May suggest a redirection of glucose flux towards the pentose phosphate pathway. |

| Citric Acid (TCA) Cycle | Succinate, Fumarate, Malate | Decreased | Could be indicative of altered energy metabolism and a shift in anaplerotic reactions. |

By integrating metabolomic data with pathway analysis, researchers can construct a comprehensive model of the metabolic perturbations induced by this compound. This not only provides a deeper understanding of its biochemical role but also has the potential to uncover novel therapeutic targets and biomarkers associated with its metabolic effects. This integrated systems biology approach is crucial for translating basic biochemical knowledge into practical applications.

Future Directions and Emerging Research Avenues for 3 Cytidylic Acid

Exploration of Undiscovered Enzymatic Pathways and Novel Metabolic Roles

3'-Cytidylic acid is primarily known as a product of RNA metabolism. It is formed during the breakdown of RNA when enzymes like Ribonuclease (RNase) first cleave RNA to produce intermediate cytidine (B196190) 2',3'-cyclic monophosphates, which are then hydrolyzed to 3'-CMP. caymanchem.com The compound is a known metabolite in various organisms, including Escherichia coli and mice. nih.gov

Future research is poised to uncover novel enzymatic pathways and metabolic functions beyond this canonical role. Studies on related 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs) in bacteria reveal that their levels increase significantly in response to cellular stressors like amino acid starvation. nih.gov This suggests that the metabolic flux leading to 3'-CMP may be dynamically regulated as part of broader cellular stress responses. Investigating the upstream and downstream enzymatic players in the 3'-CMP pathway under various physiological and pathological conditions could reveal currently unknown metabolic checkpoints and functions. The dephosphorylation of 3'-CMP to cytidine by 3'-nucleotidases is a known step, but the full extent of its integration into pyrimidine (B1678525) salvage and synthesis pathways remains an active area of investigation. caymanchem.comhmdb.ca

| Research Area | Key Findings and Future Questions |

| RNA Degradation Pathway | Finding: 3'-CMP is produced via hydrolysis of cytidine 2',3'-cyclic monophosphate by RNases. caymanchem.comQuestion: Are there alternative, undiscovered enzymatic pathways for 3'-CMP synthesis or degradation, particularly under specific cellular conditions? |

| Metabolic Regulation | Finding: 3'-CMP is a known metabolite in E. coli and other organisms. nih.gov Levels of related 2',3'-cNMPs are regulated by cellular stress. nih.govQuestion: How are the enzymes controlling 3'-CMP concentration regulated, and what is the full metabolic impact of fluctuations in its cellular pool? |

| Pyrimidine Salvage | Finding: 3'-CMP can be dephosphorylated to cytidine. caymanchem.comQuestion: What is the efficiency and regulatory significance of 3'-CMP's entry into the broader pyrimidine salvage and synthesis network compared to other cytidine sources? |

Development of Advanced Biotechnological Tools and Research Reagents

Given its integral role in RNA metabolism, 3'-Cytidylic acid serves as a valuable research reagent. It is particularly significant in studies of RNA structure, function, processing, and degradation. A well-documented characteristic of 3'-CMP is its function as a ribonuclease inhibitor, which makes it a useful tool for protecting RNA samples from degradation during laboratory procedures. caymanchem.comdrugfuture.com

The development of advanced biotechnological tools centered on 3'-CMP is a promising future direction. For instance, synthetic 3'-CMP analogs could be designed as highly specific inhibitors for particular RNase families, enabling researchers to dissect the functions of individual enzymes in complex biological systems. Furthermore, fluorescently-labeled or modified 3'-CMP derivatives could be created as probes to track the dynamics of RNA degradation and nucleotide salvage in living cells. These reagents would be instrumental in high-throughput screening assays aimed at discovering new drugs that target nucleotide metabolism pathways, which are often dysregulated in cancer and viral diseases.

Refinement of Structural Elucidation Techniques for Transient Interactions

Understanding the function of 3'-CMP requires detailed knowledge of its three-dimensional structure and its interactions with enzymes and other proteins. nih.gov Structural analysis techniques like X-ray crystallography have been employed to study the conformation of related cytidylic acid isomers and their binding to proteins. drugfuture.comnih.gov These studies provide a foundational understanding of how the cytidine base, ribose sugar, and phosphate (B84403) group orient themselves within a protein's active site. nih.gov

A major challenge and future research frontier is the characterization of transient, or short-lived, interactions. The binding of 3'-CMP to enzymes like RNases or nucleotidases is often a fleeting event within a dynamic catalytic cycle. Refining techniques such as cryo-electron microscopy (cryo-EM), nuclear magnetic resonance (NMR) spectroscopy, and time-resolved crystallography will be crucial for capturing these intermediate states. Such advancements would provide unprecedented insight into the precise molecular mechanisms of enzyme catalysis and inhibition, paving the way for the rational design of more effective enzyme modulators.

| Technique | Application to 3'-CMP Research |

| X-ray Crystallography | Determining the static, high-resolution structure of 3'-CMP bound to enzyme active sites. drugfuture.comnih.gov |

| NMR Spectroscopy | Characterizing the solution-state structure and dynamics of 3'-CMP and its interactions in a near-native environment. |

| Cryo-Electron Microscopy | Visualizing large enzyme-3'-CMP complexes that are difficult to crystallize. |

| Time-Resolved Methods | Capturing the transient intermediate steps of 3'-CMP binding and enzymatic turnover. |

Integration with Systems Biology for Comprehensive Cellular Network Understanding

Systems biology aims to understand the complex interplay of all components within a cell. As a metabolite found in organisms from bacteria to mammals, 3'-CMP is a node in the vast metabolic network. nih.gov Integrating quantitative data on 3'-CMP levels into systems-level models is a key future direction. For example, metabolomic studies that measure the concentration of 3'-CMP and related molecules under different conditions (e.g., stress, disease state) can provide valuable data for constructing and validating computational models of cellular metabolism. nih.gov

By linking changes in the 3'-CMP pool to transcriptomic and proteomic data, researchers can build a more comprehensive picture of how RNA degradation pathways are integrated with gene expression, signaling, and other cellular functions. nih.gov This holistic approach can help identify non-obvious connections and feedback loops, such as how the products of RNA decay might signal back to regulate transcription or translation.

Investigating Roles in Complex Biological Systems and Signaling Pathways

Emerging evidence suggests that the significance of 3'-CMP and its cyclic precursor extends beyond simple RNA turnover. Research in bacteria has shown that the accumulation of related 2',3'-cNMPs can influence a range of complex phenotypes, including biofilm formation, motility, and growth. nih.gov These molecules can also engage in crosstalk with canonical signaling pathways, such as the 3',5'-cAMP system, to fine-tune cellular behavior. nih.gov

A major avenue for future research is to determine if 3'-CMP itself, or the flux through its metabolic pathway, plays a direct role in signaling within more complex organisms. It may act as an intracellular signaling molecule, with its concentration conveying information about the rate of RNA turnover or the presence of cellular stress. Investigating potential "reader" proteins that specifically bind 3'-CMP to trigger downstream events could uncover novel signaling cascades that link cellular metabolism directly to physiological responses.

Contributions to Astrobiological and Prebiotic Chemistry Research

The study of life's origins is deeply connected to understanding how the essential building blocks, including nucleotides, could have formed under prebiotic conditions. While 3'-Cytidylic acid has not been directly detected in extraterrestrial samples, research into the formation of complex organic molecules (COMs) in astrophysical environments provides a plausible context for its abiotic synthesis. nih.gov Laboratory experiments simulating conditions in interstellar ice have demonstrated the formation of key precursors, such as formamide (B127407), which can lead to the synthesis of nucleobases like cytosine. nih.gov

Future research in prebiotic chemistry will likely focus on demonstrating robust, non-enzymatic pathways for the formation of ribonucleotides from simpler precursors in environments mimicking early Earth or meteorite parent bodies. astrobiology.com The aqueous chemistry within carbonaceous planetesimals is considered a promising setting for the synthesis of prebiotic organic matter. astrobiology.com As an isomer of the canonical 5'-CMP used in modern biology, 3'-CMP is of particular interest. The non-specific nature of prebiotic phosphorylation could have produced a mixture of 2'-, 3'-, and 5'-monophosphate isomers. The relative stability and reactivity of these isomers, including 3'-CMP, in a primordial "RNA world" scenario is a critical and exciting area for future astrobiological investigation.

Q & A

Q. What analytical methods are recommended to determine the purity and structural integrity of 3’-cytidylic acid, disodium salt?

High-performance liquid chromatography (HPLC) with UV detection at 260–280 nm is standard for quantifying nucleotide purity. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ³¹P) is critical to verify the 3’-phosphate position and sugar conformation. Mass spectrometry (MS) further validates molecular weight (e.g., 367.16 g/mol for the hydrated form). Ensure samples are stored at 2–8°C to prevent hydrolysis .

Q. How can researchers differentiate 3’-cytidylic acid from its 5’-isomer in experimental settings?

Enzymatic assays using phosphatases (e.g., alkaline phosphatase) or nucleases (e.g., spleen exonuclease) can distinguish isomers based on phosphate cleavage specificity. Alternatively, thin-layer chromatography (TLC) with a mobile phase of isobutyric acid:ammonia:water (66:1:33) separates isomers due to differing migration rates. NMR chemical shifts for the 3’-phosphate (δ ~4–5 ppm in ¹H) also provide diagnostic markers .

Q. What are the solubility and stability considerations for preparing aqueous solutions of 3’-cytidylic acid, disodium salt?

The compound is highly soluble in water (>50 mg/mL) but degrades under acidic (pH <3) or alkaline (pH >9) conditions. Prepare solutions in neutral buffers (e.g., 10 mM Tris-HCl, pH 7.4) and store at –20°C for long-term stability. Avoid repeated freeze-thaw cycles to prevent phosphate ester hydrolysis .

Advanced Research Questions

Q. How can factorial experimental design optimize the synthesis of 3’-cytidylic acid derivatives for RNA analog studies?

A 3² factorial design can evaluate factors like reaction temperature (20–60°C) and molar ratios of cytidine to phosphorylating agents. Response variables include yield (%) and purity (HPLC). Statistical tools (e.g., ANOVA) identify significant interactions, while surface-response models predict optimal conditions. This approach minimizes side products like 2’- or 5’-isomers .

Q. What strategies resolve contradictions in enzymatic incorporation rates of 3’-cytidylic acid in RNA polymerization assays?

Contradictions may arise from enzyme specificity (e.g., T7 RNA polymerase prefers 5’-triphosphates) or buffer ionic strength. Use radiolabeled [³²P]-CTP in competitive assays to quantify incorporation efficiency. Control for magnesium concentration (2–10 mM), which affects polymerase fidelity. Cross-validate results with gel electrophoresis and autoradiography .

Q. How do researchers model the interaction of 3’-cytidylic acid with metal ions in catalytic RNA systems?

Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) between the 3’-phosphate group and Mg²⁺/Ca²⁺ ions. Molecular dynamics simulations (e.g., AMBER force fields) predict ion coordination geometries. Pair with UV-melting studies to correlate metal binding with RNA thermal stability .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.